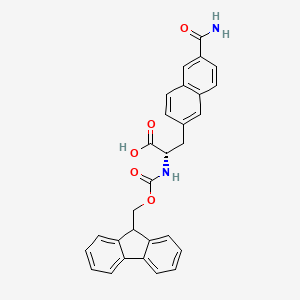
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a naphthyl group, which is often found in biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Naphthyl Group Introduction: The naphthyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The protected amino acid is then coupled with the naphthyl derivative under peptide coupling conditions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acid derivatives.
科学的研究の応用
Chemistry
This compound can be used as an intermediate in the synthesis of complex peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology
In biological research, it can be used to study protein-protein interactions and enzyme mechanisms due to its structural complexity and functional groups.
Medicine
Industry
Used in the production of advanced materials and as a building block for the synthesis of other complex organic molecules.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. In biological systems, the naphthyl group may interact with specific proteins or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group.
Naphthyl Derivatives: Compounds containing the naphthyl group, such as naphthalene-2-carboxylic acid.
Uniqueness
The combination of the Fmoc-protected amino group and the naphthyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid makes it unique, providing both synthetic versatility and potential biological activity.
特性
分子式 |
C29H24N2O5 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
(2S)-3-(6-carbamoylnaphthalen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H24N2O5/c30-27(32)20-12-11-18-13-17(9-10-19(18)15-20)14-26(28(33)34)31-29(35)36-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-13,15,25-26H,14,16H2,(H2,30,32)(H,31,35)(H,33,34)/t26-/m0/s1 |
InChIキー |
BYCZAHXJYJTMCD-SANMLTNESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)C=C(C=C5)C(=O)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)C=C(C=C5)C(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



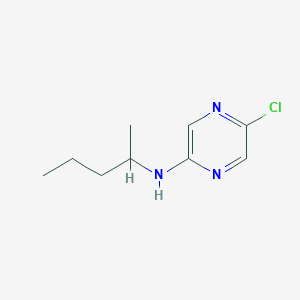
![7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13339689.png)
![3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13339700.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)



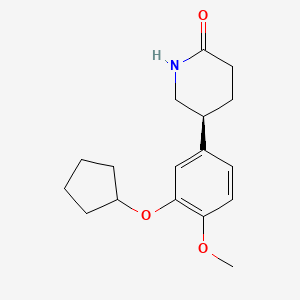

![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
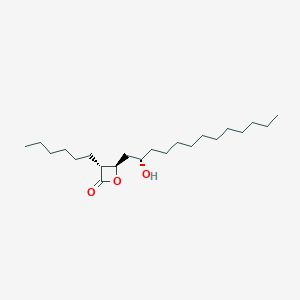
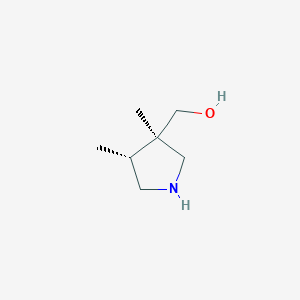
![1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)
